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Abstract

TP-3654, also known as nuvisertib, is an orally bioavailable, second-generation, and selective
ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus
(PIM) kinases.[1] PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-
3) that are frequently overexpressed in various human cancers and play a crucial role in tumor
cell proliferation, survival, and migration.[1] TP-3654 has demonstrated potent and selective
inhibition of PIM kinases, leading to the suppression of PIM-mediated signaling pathways and
subsequent anti-neoplastic activity in preclinical models. This technical guide provides a
comprehensive overview of the chemical structure, properties, mechanism of action, and
preclinical evaluation of TP-3654, including detailed experimental protocols and a summary of
its key quantitative data.

Chemical Structure and Physicochemical Properties

TP-3654 is a small molecule with the IUPAC name 2-((1R,4R)-4-((3-(3-
(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol.[1][2] Its
chemical structure and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of TP-3654
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Identifier Value

2-((1R,4R)-4-((3-(3-
IUPAC Name (trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-
6-yl)amino)cyclohexyl)propan-2-ol[1][2]

Synonyms TP3654, SGI-9481, Nuvisertib[1]

CAS Number 1361951-15-6[2]

Molecular Formula C22H25F3N40][2]

Molecular Weight 418.46 g/mol [2]

SMILES OC(C)(C)[C@H]1CC--INVALID-LINK--CC1[3]

Table 2: Physicochemical Properties of TP-3654

Property Value
Appearance White to light yellow solid[3]
N DMSO: 84 mg/mL (200.73 mM)[4][5] Ethanol: 6
Solubility
mg/mL[4]
Powder: -20°C for 3 years; In solvent: -80°C for
Storage

2 years[3]

Mechanism of Action and Signaling Pathway

TP-3654 is a potent inhibitor of PIM kinases, with the highest affinity for PIM-1. It functions by
competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of
downstream substrates.[1] The PIM kinases are downstream effectors of the Janus
kinase/signal transducer and activator of transcription (JAK/STAT) pathway and have been
shown to modulate other critical signaling cascades, including the PIBK/AKT/mTOR and TGF-f3
pathways.

The inhibitory activity of TP-3654 against the three PIM kinase isoforms is summarized in the
table below.
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Table 3: In Vitro Inhibitory Activity of TP-3654 against PIM Kinases

Target Ki (nM)
PIM-1 5[4][5]
PIM-2 239[4][5]
PIM-3 42[4][5]

By inhibiting PIM kinases, TP-3654 disrupts key cellular processes that contribute to
tumorigenesis. Downstream substrates of PIM kinases include the pro-apoptotic protein BAD,
the cell cycle regulator p27, and components of the protein synthesis machinery like 4E-BP1.
Phosphorylation of these substrates by PIM kinases promotes cell survival and proliferation.
TP-3654's inhibition of this activity leads to decreased phosphorylation of these targets,
resulting in apoptosis and cell cycle arrest.
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Caption: PIM Kinase Signaling Pathway and the inhibitory action of TP-3654.
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Preclinical Efficacy

The anti-cancer activity of TP-3654 has been evaluated in various in vitro and in vivo models.

In Vitro Cellular Activity

TP-3654 has demonstrated potent activity in cell-based assays, including the inhibition of PIM-
1 substrate phosphorylation and the suppression of cancer cell proliferation.

Table 4: In Vitro Cellular Activity of TP-3654

Assay Cell Line Endpoint Result
Phospho-BAD HEK293T (PIM-1/BAD
_ EC50 67 nM
(Ser112) Assay overexpressing)
Cell Proliferation UM-UC-3 (Bladder Inhibition of colony )
Effective
Assay Cancer) growth
Cell Proliferation Inhibition of colony )
T24 (Bladder Cancer) Effective
Assay growth

In Vivo Antitumor Activity

Oral administration of TP-3654 has been shown to significantly reduce tumor growth in various

mouse xenograft models.

Table 5: In Vivo Antitumor Efficacy of TP-3654
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Tumor Model

Dosing

Outcome

UM-UC-3 (Bladder Cancer)

Xenograft

200 mg/kg, oral, daily

Significant tumor growth

reduction[1]

PC-3 (Prostate Cancer)

Xenograft

200 mg/kg, oral, daily

Significant tumor growth

reduction[1]

JAK2V617F Mouse Model of

Myelofibrosis

150 mg/kg, oral, daily

Reduced leukocytosis,
splenomegaly, and bone
marrow fibrosis

MPLW515L Mouse Model of

Myelofibrosis

Not specified

Reduced leukocytosis,
splenomegaly, and bone
marrow fibrosis

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of

TP-3654.

Kinase Inhibition Assay

» Objective: To determine the in vitro inhibitory activity of TP-3654 against PIM kinases.

» Methodology:

[¢]

o

[e]

buffer.

[e]

o

A panel of kinases, including PIM-1, PIM-2, and PIM-3, are used.
TP-3654 is serially diluted to create a range of concentrations.

The kinase, TP-3654, and a fluorescently labeled ATP analog are combined in a reaction

The reaction is initiated by the addition of a substrate peptide.

The reaction is allowed to proceed for a specified time at a controlled temperature.
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o The amount of phosphorylated substrate is quantified using a suitable detection method,
such as fluorescence polarization or time-resolved fluorescence resonance energy
transfer (TR-FRET).

o The IC50 values are calculated by fitting the dose-response data to a four-parameter
logistic equation.

Phospho-BAD Cellular Assay

o Objective: To assess the ability of TP-3654 to inhibit the phosphorylation of a known PIM-1
substrate in a cellular context.

o Methodology:

o HEK293T cells are co-transfected with expression vectors for PIM-1 and its substrate,
BAD.[6]

o The transfected cells are seeded in multi-well plates and allowed to adhere overnight.

o The cells are then treated with various concentrations of TP-3654 or vehicle control for a
defined period.

o Following treatment, the cells are lysed, and the protein concentration of the lysates is
determined.

o The levels of phosphorylated BAD (at Ser112) and total BAD are measured using an
enzyme-linked immunosorbent assay (ELISA) or Western blotting with specific antibodies.

[6]

o The EC50 value is determined by plotting the percentage of inhibition of BAD
phosphorylation against the log of the TP-3654 concentration.

Cell Proliferation/Colony Formation Assay

o Objective: To evaluate the effect of TP-3654 on the growth and survival of cancer cell lines.

o Methodology:
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o Cancer cell lines (e.g., UM-UC-3, T24) are seeded at a low density in multi-well plates or
soft agar.

o The cells are treated with a range of concentrations of TP-3654 or vehicle control.
o The plates are incubated for a period of 7-14 days to allow for colony formation.
o The colonies are then fixed and stained with crystal violet.

o The number and size of the colonies are quantified using an automated colony counter or
by manual counting.

o The effect of TP-3654 on cell proliferation is expressed as the percentage of inhibition of
colony formation compared to the vehicle-treated control.

In Vivo Xenograft Tumor Model

o Objective: To assess the in vivo antitumor efficacy of TP-3654.
o Methodology:

o Immunocompromised mice (e.g., athymic nude mice) are subcutaneously inoculated with
a suspension of cancer cells (e.g., UM-UC-3, PC-3).

o The tumors are allowed to grow to a palpable size (e.g., 100-200 mms3).[1]
o The mice are then randomized into treatment and control groups.

o TP-3654 is administered orally at a specified dose and schedule (e.g., 200 mg/kg, daily).
[1] The control group receives a vehicle control.

o Tumor volume and body weight are measured regularly (e.g., twice weekly).
o At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

o The antitumor efficacy is evaluated by comparing the tumor growth in the TP-3654-treated
group to the control group.
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Caption: A typical preclinical experimental workflow for the evaluation of a kinase inhibitor like
TP-3654.

Pharmacokinetics

Pharmacokinetic studies in female Sprague-Dawley rats have shown that TP-3654 has
favorable oral bioavailability.

Table 6: Pharmacokinetic Parameters of TP-3654 in Rats

Parameter Value (40 mg/kg, oral)

Tmax 1 hour

Half-life (t1/2) 4.1 hours

Oral Bioavailability 39%
Conclusion

TP-3654 is a potent and selective second-generation PIM kinase inhibitor with promising anti-
cancer properties. Its ability to be administered orally and its favorable preclinical efficacy and
pharmacokinetic profile make it a strong candidate for further clinical development in the
treatment of various malignancies, particularly those with demonstrated PIM kinase
overexpression or pathway activation. The detailed methodologies and comprehensive data
presented in this guide provide a valuable resource for researchers and drug development
professionals working on PIM kinase inhibitors and related cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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